4-(4-Chlorobenzyl)-1-ethyl-6,7-dimethoxyisoquinoline is a synthetic organic compound belonging to the isoquinoline family, characterized by its complex structure featuring a chlorobenzyl group, an ethyl group, and two methoxy groups attached to the isoquinoline core. Isoquinolines are heterocyclic aromatic compounds related to quinoline, and they exhibit a wide range of biological activities. This compound is of interest in medicinal chemistry due to its potential therapeutic properties.
This compound is synthesized through various organic reactions, primarily involving commercially available precursors. It is classified as an isoquinoline derivative, which can be further categorized under alkaloids, known for their diverse pharmacological effects.
The synthesis of 4-(4-Chlorobenzyl)-1-ethyl-6,7-dimethoxyisoquinoline typically involves several key steps:
These methods allow for the construction of the compound with high specificity and yield.
The molecular structure of 4-(4-Chlorobenzyl)-1-ethyl-6,7-dimethoxyisoquinoline can be described by its molecular formula and a molecular weight of approximately 341.8 g/mol. The structural features include:
The InChI key for this compound is OJJXDJWMTSLBNH-UHFFFAOYSA-N
, and its canonical SMILES representation is CCC1=C(C2=CC(=C(C=C2C=N1)OC)OC)CC3=CC=C(C=C3)Cl
.
4-(4-Chlorobenzyl)-1-ethyl-6,7-dimethoxyisoquinoline can undergo various chemical reactions typical for isoquinolines:
These reactions are essential for modifying the compound to enhance its pharmacological properties or to synthesize derivatives with improved efficacy.
The mechanism of action for 4-(4-Chlorobenzyl)-1-ethyl-6,7-dimethoxyisoquinoline involves several biological interactions:
These mechanisms are crucial for understanding how this compound might exert therapeutic effects in biological systems.
The physical and chemical properties of 4-(4-Chlorobenzyl)-1-ethyl-6,7-dimethoxyisoquinoline include:
Property | Value |
---|---|
Molecular Formula | C20H20ClNO2 |
Molecular Weight | 341.8 g/mol |
Density | Not specified |
Boiling Point | Not specified |
Melting Point | Not specified |
Flash Point | Not specified |
These properties are essential for assessing the stability and handling requirements of the compound in laboratory settings.
4-(4-Chlorobenzyl)-1-ethyl-6,7-dimethoxyisoquinoline has several potential scientific uses:
CAS No.: 11033-22-0
CAS No.: 67259-17-0
CAS No.:
CAS No.: 91698-30-5
CAS No.: 63818-94-0
CAS No.: 916610-55-4